ginsenoside C-K
Overview
Description
Ginsenoside C-K, also known as Ginsenoside Compound K, is a secondary metabolite derived from the major ginsenosides found in Panax ginseng. It is produced through the hydrolysis of glycoside moieties in protopanaxadiol-type ginsenosides. This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .
Mechanism of Action
Target of Action
Ginsenoside C-K, also known as Compound K (CK), is a bacterial metabolite of ginsenoside Rb1 . It primarily targets key genes such as STAT3, PIK3R1, VEGFA, JAK2, and MAP2K1 . These genes play a crucial role in various biological processes, including phosphatidylinositol-related biological processes, molecular modifications, and functions . CK also interacts with the cavity on the surface of a c-Fms protein .
Mode of Action
CK exhibits potent biological activity by interacting with its targets and inducing changes. It interferes with the occurrence and progress of osteoporosis through the c-Fms-mediated MAPK and PI3K signaling axis regulating osteoclast differentiation . It also exhibits anti-inflammatory effects by reducing iNOS and COX-2 .
Biochemical Pathways
CK affects several biochemical pathways. The c-Fms-mediated osteoclast differentiation pathway is one of the most important mechanisms for CK in treating osteoporosis . MAPK and PI3K-related proteins, identified as key targets, are enriched in the downstream of this pathway . CK primarily modulates signaling pathways associated with AMPK, SIRT1, PPARs, WNTs, and NF-kB .
Pharmacokinetics
CK is an intestinal microbial metabolite with a low natural abundance that is primarily produced by physicochemical processing, side chain modification, or metabolic transformation in the gut . Ginsenosides Rb1, Rb2, and Rc are generally used as a substrate to generate CK via several bioconversion processes .
Result of Action
CK has a wide range of pharmacological actions, including boosting osteogenesis, lipid and glucose metabolism, lipid oxidation, insulin resistance, and anti-inflammatory and anti-apoptosis properties . It demonstrates a positive therapeutic effect on non-alcoholic fatty liver disease (NAFLD), obesity, hyperlipidemia, diabetes, and its complications, as well as osteoporosis . CK inhibits tumor growth by inducing tumor apoptosis and tumor cell differentiation .
Action Environment
The action, efficacy, and stability of CK are influenced by environmental factors. CK is produced by physicochemical processing, side chain modification, or metabolic transformation in the gut . The use of nanocarriers and cyclodextrin for CK delivery could overcome limitations such as lower water solubility, membrane permeability, and efflux, significantly enhancing its bioavailability .
Biochemical Analysis
Biochemical Properties
Ginsenoside Compound K interacts with several targets in biochemical reactions. Based on network pharmacology, 206 targets were obtained for Ginsenoside Compound K . Key genes identified include STAT3, PIK3R1, VEGFA, JAK2, and MAP2K1 . These interactions involve phosphatidylinositol-related biological processes, molecular modification, and function .
Cellular Effects
Ginsenoside Compound K influences cell function by regulating processes such as cell growth, death, protein synthesis, modification, and stress response . It plays a role in the negative regulation of apoptotic processes, the positive regulation of MAP kinase activity, the positive regulation of cell proliferation, and the regulation of phosphatidylinositol 3-kinase signaling .
Molecular Mechanism
Ginsenoside Compound K exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with the cavity on the surface of a c-Fms protein with the lowest binding energy, and their complex is stabilized by hydrogen bonds, van der Waals, and alkyl hydrophobic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside C-K is primarily synthesized through the enzymatic hydrolysis of major ginsenosides such as Rb1, Rb2, Rc, and Rd. Enzymes like β-glucosidase are commonly used for this purpose. The reaction conditions typically involve a pH of around 5.0, a temperature of 50°C, and a reaction time of 36-48 hours .
Industrial Production Methods: Industrial production of this compound often employs microbial cell factories using synthetic biology-based strategies. By introducing key enzymes responsible for this compound biosynthesis into microbial cells, the compound is produced via a series of in vivo enzymatic reactions. This method has shown higher yields and commercial feasibility compared to traditional plant extraction methods .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside C-K undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives with enhanced biological activities .
Scientific Research Applications
Ginsenoside C-K has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of health supplements and functional foods
Comparison with Similar Compounds
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rc
- Ginsenoside Rd
Comparison: Ginsenoside C-K is unique due to its higher bioavailability and potent biological activities compared to its parent ginsenosides. While the parent ginsenosides have multiple glycoside moieties, this compound has fewer glycoside molecules, which enhances its permeability across cell membranes and increases its therapeutic potential .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZARNDLVOMSU-IRFFNABBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431770 | |
Record name | ginsenoside C-K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
622.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39262-14-1 | |
Record name | Ginsenoside K | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39262-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside M1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039262141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ginsenoside C-K | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 39262-14-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE COMPOUND K | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8D4792Q7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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